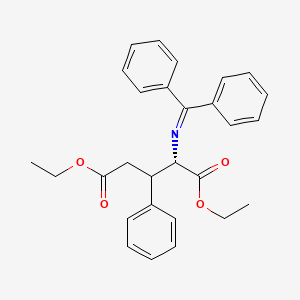
Diethyl N-(diphenylmethylidene)-3-phenyl-L-glutamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl N-(diphenylmethylidene)-3-phenyl-L-glutamate is an organic compound with a complex structure that includes both ester and imine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl N-(diphenylmethylidene)-3-phenyl-L-glutamate typically involves the condensation of diethyl 3-phenyl-L-glutamate with benzophenone. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the imine bond. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl N-(diphenylmethylidene)-3-phenyl-L-glutamate can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxime derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of amide or ether derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl N-(diphenylmethylidene)-3-phenyl-L-glutamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Diethyl N-(diphenylmethylidene)-3-phenyl-L-glutamate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active components that interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl N-(benzylidene)-3-phenyl-L-glutamate
- Diethyl N-(phenylmethylidene)-3-phenyl-L-glutamate
- Diethyl N-(p-tolylmethylidene)-3-phenyl-L-glutamate
Uniqueness
Diethyl N-(diphenylmethylidene)-3-phenyl-L-glutamate is unique due to the presence of the diphenylmethylidene group, which can enhance its stability and reactivity compared to similar compounds. This structural feature may also contribute to its distinct biological activity and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
651322-01-9 |
|---|---|
Molekularformel |
C28H29NO4 |
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
diethyl (2S)-2-(benzhydrylideneamino)-3-phenylpentanedioate |
InChI |
InChI=1S/C28H29NO4/c1-3-32-25(30)20-24(21-14-8-5-9-15-21)27(28(31)33-4-2)29-26(22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24,27H,3-4,20H2,1-2H3/t24?,27-/m0/s1 |
InChI-Schlüssel |
NSNIDNJDCUNREH-WKDCXCOVSA-N |
Isomerische SMILES |
CCOC(=O)CC(C1=CC=CC=C1)[C@@H](C(=O)OCC)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CCOC(=O)CC(C1=CC=CC=C1)C(C(=O)OCC)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Phenylethyl)sulfanyl]-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12610287.png)

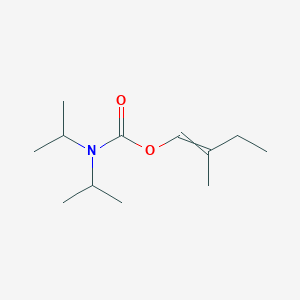
![1,1'-[Sulfanediylbis(methylene)]bis(pentabromobenzene)](/img/structure/B12610315.png)

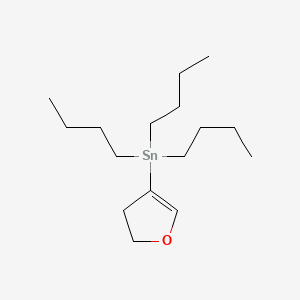
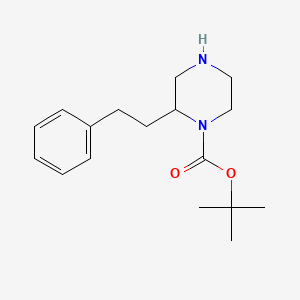

![N-[(E)-hydrazinylidenemethyl]-1-quinolin-5-ylpyrrole-3-carboxamide](/img/structure/B12610357.png)
![2-cyclopropyl-1-[4-[5-[4-[(N'-cyclopropylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine](/img/structure/B12610367.png)
![1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)-](/img/structure/B12610372.png)
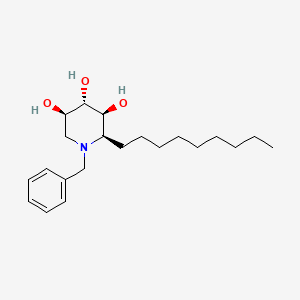
![3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12610376.png)
![2,2'-[2,2-Bis(diphenylphosphorothioyl)ethene-1,1-diyl]dipyridine](/img/structure/B12610381.png)
